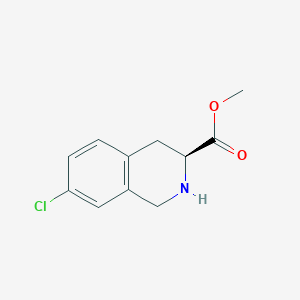

(S)-Methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Description

(S)-Methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral tetrahydroisoquinoline (THIQ) derivative characterized by a chlorine substituent at the 7-position and a methyl ester group at the 3-position of the THIQ scaffold. This compound is of interest in medicinal chemistry and organic synthesis due to its stereochemical specificity and functional group diversity.

The compound’s synthesis typically involves cyclization reactions of precursor amines or imines, followed by stereochemical resolution to isolate the (S)-enantiomer. Purification often employs hydrochloride salt formation to enhance crystallinity, as seen in related THIQ derivatives .

Properties

Molecular Formula |

C11H12ClNO2 |

|---|---|

Molecular Weight |

225.67 g/mol |

IUPAC Name |

methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |

InChI |

InChI=1S/C11H12ClNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-4,10,13H,5-6H2,1H3/t10-/m0/s1 |

InChI Key |

UIAPGKMONUXFRA-JTQLQIEISA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=C(CN1)C=C(C=C2)Cl |

Canonical SMILES |

COC(=O)C1CC2=C(CN1)C=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloro-1,2,3,4-tetrahydroisoquinoline and methyl chloroformate.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the esterification process.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a lead compound for drug discovery.

Industry: The compound may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Stereochemical Comparisons

The (S)-enantiomer of 7-chloro-THIQ-3-carboxylate is often compared to its (R)-counterpart (CAS 2007908-42-9). Stereochemistry significantly impacts biological activity; for example, (S)-enantiomers of THIQ derivatives frequently exhibit higher receptor-binding affinity due to optimal spatial alignment with chiral binding pockets . In contrast, the (R)-enantiomer may display reduced or altered activity, as observed in related compounds .

Biological Activity

(S)-Methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 78104-41-3

- Molecular Formula : CHClN\O

- Molecular Weight : 209.672 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. Notably:

- Dopaminergic Modulation : This compound acts as a positive allosteric modulator of dopamine receptors, enhancing dopaminergic signaling which is crucial for neuroprotection and cognitive functions .

- Chloride Transport Enhancement : Studies have shown that derivatives of tetrahydroisoquinoline can increase chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. This property suggests potential therapeutic applications in cystic fibrosis .

Antitumor Activity

Recent research has indicated that this compound exhibits promising antitumor effects. In vitro studies demonstrated:

- Cell Line Inhibition : The compound showed significant inhibitory effects on various cancer cell lines with IC values ranging from single-digit nanomolar to micromolar levels .

| Compound | Cell Line | IC (nM) |

|---|---|---|

| (S)-Methyl 7-chloro... | HCT116 | <10 |

| (S)-Methyl 7-chloro... | KMS-12 BM | 1400 |

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It has been shown to reduce oxidative stress and promote neuronal survival in models of neurodegenerative diseases .

Case Studies

-

Cystic Fibrosis Treatment :

A series of tetrahydroisoquinoline derivatives were synthesized and tested for their ability to enhance chloride transport in cells with mutant CFTR. The most potent analogs exhibited EC values below 10 nM, significantly improving cellular function in affected tissues . -

Cancer Therapy :

In a study involving several cancer cell lines, this compound was evaluated for its antiproliferative effects. The results indicated that the compound effectively inhibited tumor growth in vitro and showed promise for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.